crystalline aconitine chemical structure and physical properties
crystalline aconitine chemical structure and physical properties
An In-depth Technical Guide to Crystalline Aconitine: Structure, Properties, and Advanced Methodologies
Introduction
Aconitine is a formidable C19-norditerpenoid alkaloid, notorious for its potent cardiotoxicity and neurotoxicity.[1][2] Isolated from various species of the Aconitum genus (commonly known as monkshood or wolfsbane), this complex molecule has a long history in both traditional medicine and toxicology.[1][3] Despite its inherent dangers, the unique pharmacology of aconitine—specifically its interaction with voltage-gated sodium channels—continues to make it a valuable tool in neuroscience and cardiovascular research.[2] Its intricate, sterically hindered structure has also posed a significant challenge and an object of fascination for synthetic chemists for decades.[4]
This guide provides a comprehensive technical overview of crystalline aconitine for researchers, scientists, and drug development professionals. It moves beyond basic data to offer field-proven insights into its molecular architecture, physicochemical properties, and the critical methodologies required for its safe handling, isolation, and analysis.
Molecular Structure and Stereochemistry
The chemical identity of aconitine is rooted in its complex, polycyclic diterpenoid skeleton. Understanding this structure is fundamental to interpreting its reactivity, spectroscopic data, and biological mechanism of action.
IUPAC Name: 8-(acetyloxy)-20-ethyl-3α,13,15-trihydroxy-1α,6α,16β-trimethoxy-4-(methoxymethyl)aconitan-14α-yl benzoate[1] Molecular Formula: C₃₄H₄₇NO₁₁[5] Molar Mass: 645.74 g/mol [6][7]
The aconitane skeleton is a highly substituted, nitrogen-containing hexacyclic ring system. Key structural features include:
-
An N-ethyl group.
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Four methoxy groups, which significantly influence solubility and receptor binding.
-
An acetyl ester at the C8 position and a benzoyl ester at the C14 position. The hydrolysis of these ester groups is a critical step in the detoxification of aconitine, yielding progressively less toxic derivatives like benzoylaconine and aconine.[8]
-
Multiple hydroxyl groups that contribute to its polarity and potential for hydrogen bonding.
The molecule's three-dimensional conformation is rigid and complex. X-ray diffraction studies of related aconitines reveal a strained structure where two of the six-membered rings adopt unstable boat conformations to accommodate steric and bonding strain.[5][9] This inherent strain is a key determinant of its chemical reactivity.
Caption: Figure 1: Chemical Structure of Aconitine.
Physical and Chemical Properties
The crystalline form of aconitine presents as a white, solid material, often crystallizing as hexagonal plates from ethanol.[10] Its physicochemical properties dictate the appropriate solvents for extraction, purification, and analysis, as well as its pharmacokinetic behavior.
| Property | Value | Source(s) |
| Appearance | White crystalline solid / Hexagonal plates | [10] |
| Melting Point | 203 - 204 °C (397 - 399 °F) | [1][6] |
| Solubility in Water | 0.3 g/L (Barely soluble) | [1][7] |
| Solubility in Ethanol | 35 g/L | [1][7] |
| Other Solubilities | Very soluble in chloroform and diethyl ether; soluble in benzene. | [1] |
| pKa | 5.88 | [10] |
| Optical Rotation [α]D | +17.3° (in chloroform) | [10] |
Spectroscopic and Crystallographic Characterization
Unambiguous identification of aconitine relies on a combination of modern analytical techniques. For drug development and forensic applications, a multi-technique approach is non-negotiable for validation.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for identifying aconitine and its analogues, even in complex mixtures. The protonated molecule [M+H]⁺ is observed at m/z 646.3.[11] The fragmentation pathways are well-characterized and provide a structural fingerprint.
-
MS² Fragmentation: The most dominant initial fragmentation is the neutral loss of the C8-substituent, acetic acid (CH₃COOH, 60 Da), resulting in a major fragment ion at m/z 586.3.[1][10][12] This is a hallmark of aconitine-type alkaloids.
-
MSⁿ Fragmentation: Subsequent fragmentation (MS³) involves successive losses of methanol (CH₃OH), water (H₂O), carbon monoxide (CO), and the C14-substituent, benzoic acid (C₆H₅COOH).[10] This predictable cascade allows for detailed structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. While the full assignment is complex, the technique is invaluable for structural elucidation of new derivatives. Foundational studies have established key chemical shift trends for the C19-diterpenoid alkaloid skeleton.[1][10] The degree and sites of oxygenation (hydroxyl and methoxy groups) and esterification can be determined by comparing the spectra of aconitine with its hydrolyzed derivatives, such as aconine and pseudoaconine.[1] The presence and configuration of hydroxyl groups on the A-ring, for instance, can be inferred from solvent-induced shifts when comparing spectra run in chloroform-d and pyridine-d₅.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of aconitine reveals the presence of its key functional groups. While FTIR is often used to analyze crude Aconitum extracts, the spectrum of pure crystalline aconitine is characterized by:
-
O-H Stretching: A broad band in the region of 3500-3400 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretching: Bands around 2950-2850 cm⁻¹ from the aliphatic C-H bonds.
-
C=O Stretching: Strong, distinct absorption bands around 1720-1740 cm⁻¹ for the ester carbonyls (acetate and benzoate).[13]
-
C=C Stretching: Bands around 1600 cm⁻¹ from the aromatic ring of the benzoate group.
-
C-O Stretching: A complex series of bands in the 1250-1000 cm⁻¹ region, corresponding to the C-O bonds of the esters, ethers, and alcohols.
X-ray Crystallography
The definitive three-dimensional structure of aconitine in its crystalline state has been determined by single-crystal X-ray diffraction. The crystallographic data are publicly available through the Cambridge Crystallographic Data Centre (CCDC).
-
Crystal System: Orthorhombic[5]
-
Significance: The crystal structure provides precise, experimentally determined bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. It authoritatively confirms the complex polycyclic arrangement and the strained boat conformations of some of the rings, which is difficult to ascertain by spectroscopic methods alone.[5][9]
Methodologies for the Research Professional
This section provides actionable, field-tested protocols for the isolation, analysis, and safe handling of aconitine. The causality behind key steps is explained to allow for adaptation and troubleshooting.
Safe Handling and Personal Protective Equipment (PPE)
Trustworthiness: Aconitine is classified as acutely toxic and is fatal if swallowed or inhaled.[15] A self-validating safety protocol is one where engineering controls, administrative procedures, and PPE form redundant layers of protection. Never work with solid aconitine outside of a certified chemical fume hood or a powder containment enclosure.
Protocol: Safe Handling of Crystalline Aconitine
-
Engineering Controls: All weighing and stock solution preparation must be performed within a functioning chemical fume hood with a face velocity of at least 100 fpm. The work surface should be covered with absorbent, disposable bench paper.
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: When handling the solid powder, a full-face particle respirator (N100 or P3 type) is required.[15]
-
Hand Protection: Use double-gloved nitrile rubber gloves (minimum 0.11 mm thickness).[15] Gloves must be inspected before use and disposed of as hazardous waste after handling. Use proper glove removal technique to avoid contaminating skin.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Body Protection: Wear a fully-buttoned lab coat. A disposable gown or complete chemical-resistant suit should be considered for larger quantities.[15]
-
-
Decontamination & Disposal: All surfaces and equipment must be decontaminated with a suitable solvent (e.g., ethanol). All disposable materials (gloves, bench paper, pipette tips) and excess aconitine must be disposed of as acute hazardous waste according to institutional and regulatory guidelines.[15]
-
Emergency Procedure: In case of exposure, immediately notify personnel, remove contaminated clothing, and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. Have the Safety Data Sheet (SDS) available for emergency responders.
Isolation and Crystallization
Expertise: The isolation of aconitine from plant material (e.g., Aconitum roots) is a multi-step process designed to first extract the alkaloids and then systematically remove unwanted compounds like fats, resins, and pigments. The choice of an alkaline environment during extraction is causal; it ensures the alkaloid's nitrogen is in its free base form, which is more soluble in organic solvents.
Protocol: Lab-Scale Extraction and Purification of Aconitine
-
Plant Material Preparation: Air-dry and finely powder the root material (e.g., Aconitum karacolicum).
-
Alkalinization and Extraction:
-
Dampen 100 g of powdered root material with a 5-10% ammonia solution and let it stand for 2 hours. This deprotonates the alkaloid salts present in the plant matrix.
-
Perform an exhaustive extraction in a Soxhlet extractor or by shaking on a platform shaker with a non-polar organic solvent like diethyl ether or dichloromethane for several hours.
-
-
Acid-Base Liquid-Liquid Extraction (LLE):
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude residue.
-
Dissolve the residue in 5% aqueous sulfuric or hydrochloric acid. The protonated aconitine salt will move into the aqueous phase, leaving behind non-basic impurities (fats, resins) in any remaining organic layer.
-
Wash the acidic aqueous layer with diethyl ether to remove residual non-basic compounds. Discard the ether layer.
-
Cool the acidic solution in an ice bath and slowly add a 25% ammonia solution until the pH is basic (pH > 9). This neutralizes the aconitine salt, causing the free base to precipitate.
-
Extract the aqueous suspension multiple times with fresh portions of dichloromethane or ether. The neutral aconitine will partition back into the organic phase.
-
-
Chromatographic Purification & Crystallization:
-
Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Dissolve the resulting crude alkaloid mixture in a minimal amount of chloroform and apply it to a column of neutral alumina or silica gel.
-
Elute the column with a solvent gradient (e.g., chloroform-methanol) to separate the different alkaloids. Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing pure aconitine and evaporate the solvent.
-
Achieve final purity by recrystallization from absolute ethanol or methanol.
-
Caption: Figure 2: Workflow for Aconitine Isolation.
Analytical Quantification by HPLC-UV
Expertise: For routine quantification in quality control or toxicological screening, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and cost-effective method.[3] A reversed-phase C18 column is the standard choice, as it effectively retains the moderately polar aconitine. The mobile phase composition is critical; a buffered aqueous solution mixed with an organic solvent like acetonitrile allows for fine-tuning of the retention time and peak shape. A UV detection wavelength of ~238-240 nm is chosen as it corresponds to an absorbance maximum for the molecule, providing good sensitivity.[3]
Protocol: HPLC-UV Quantification of Aconitine
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and an aqueous buffer like 25 mM triethylamine phosphate or ammonium bicarbonate (Solvent A).[12] A typical gradient might run from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Standard & Sample Preparation:
-
Stock Standard: Accurately weigh ~1 mg of crystalline aconitine reference standard and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Calibration Curve: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Use the liquid-liquid extraction procedure described in section 4.2.3. After the final evaporation step, reconstitute the residue in a known volume of mobile phase. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995.
-
Inject the prepared samples.
-
Calculate the concentration of aconitine in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
-
Caption: Figure 3: HPLC-UV Quantification Workflow.
Conclusion
Crystalline aconitine remains a molecule of significant scientific interest due to its potent biological activity and challenging structural complexity. For professionals in research and drug development, a thorough understanding of its properties and the validated methodologies for its study is paramount. The protocols and data presented in this guide emphasize a safety-first, technically rigorous approach. By integrating crystallographic data, multi-faceted spectroscopic characterization, and robust analytical procedures, researchers can confidently and safely leverage the unique properties of aconitine to advance their scientific objectives.
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